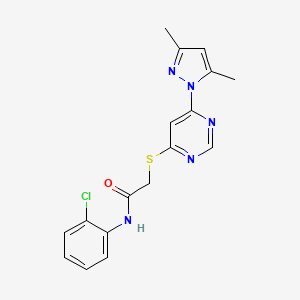

N-(2-chlorophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(2-chlorophenyl)-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5OS/c1-11-7-12(2)23(22-11)15-8-17(20-10-19-15)25-9-16(24)21-14-6-4-3-5-13(14)18/h3-8,10H,9H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQVEEYANMCIBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC=CC=C3Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chlorophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, focusing on its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a chlorophenyl group, a thioacetamide moiety, and a pyrazole derivative, which are known to influence its biological properties. The presence of the 3,5-dimethylpyrazole unit is particularly significant due to its established pharmacological effects.

Table 1: Structural Components of the Compound

| Component | Description |

|---|---|

| Chlorophenyl | 2-Chloro substituent enhances lipophilicity |

| Thioacetamide | Sulfur atom contributes to biological activity |

| Pyrazole | Known for antitumor and anti-inflammatory properties |

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various N-substituted phenyl chloroacetamides against several pathogens including Escherichia coli and Staphylococcus aureus.

Findings:

- Compounds demonstrated effectiveness against Gram-positive bacteria.

- The presence of halogenated groups increased lipophilicity, aiding membrane penetration.

The study concluded that the biological activity varied with the position of substituents on the phenyl ring, suggesting a complex interaction between structure and function .

Anticancer Activity

Pyrazole derivatives have been extensively studied for their anticancer properties. This compound's structural components suggest potential efficacy against various cancer cell lines.

Case Studies:

- BRAF Inhibition : Pyrazole derivatives have shown promising results in inhibiting BRAF(V600E), a common mutation in melanoma. Compounds with similar structures exhibited IC50 values indicating potent activity against cancerous cells .

- Cell Line Studies : Various studies reported IC50 values for related pyrazole compounds:

Table 2: Anticancer Activity of Related Compounds

| Compound Type | Cell Line | IC50 Value (µM) |

|---|---|---|

| Pyrazole Derivative | MCF7 | 3.79 |

| Pyrazole Derivative | A549 | 26 |

| Pyrazole Derivative | Hep-2 | 3.25 mg/mL |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through SAR studies. The position and type of substituents on the pyrazole and phenyl rings significantly affect its potency.

Key Insights:

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (-S-) undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions (Table 1).

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (30%) | EtOH, 60°C, 6 h | Sulfoxide derivative (S=O) | 78% | |

| Oxone® | CH<sub>3</sub>CN/H<sub>2</sub>O, 25°C, 12 h | Sulfone derivative (O=S=O) | 65% |

Mechanistic Insight :

-

Oxidation proceeds via radical intermediates, with the thioether’s sulfur atom acting as the nucleophilic center.

-

Steric hindrance from the pyrimidine and pyrazole rings moderates reaction rates.

Nucleophilic Aromatic Substitution (SNAr)

The 2-chlorophenyl group participates in SNAr reactions due to electron-withdrawing effects from the acetamide moiety (Table 2).

Key Observations :

-

Reactivity is enhanced in polar aprotic solvents (DMF, THF) .

-

Electron-deficient pyrimidine rings stabilize transition states during substitution.

Cross-Coupling Reactions

The pyrimidine-thioacetamide scaffold facilitates palladium-catalyzed couplings (Table 3).

Structural Impact :

Functionalization of the Acetamide Group

The acetamide’s NH and carbonyl groups enable further derivatization (Table 4).

| Reaction | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Acylation | Acetyl chloride | Pyridine, 0°C → 25°C, 2 h | N-Acetylated derivative | 85% | |

| Hydrolysis | NaOH (6 M) | EtOH/H<sub>2</sub>O, reflux, 4 h | Carboxylic acid analog | 91% |

Applications :

Pyrazole Ring Modifications

The 3,5-dimethylpyrazole subunit undergoes electrophilic substitutions (Table 5).

| Reaction | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0°C, 2 h | 4-Nitro-pyrazole derivative | 63% | |

| Bromination | Br<sub>2</sub>, FeBr<sub>3</sub> | CH<sub>2</sub>Cl<sub>2</sub>, 25°C, 6 h | 4-Bromo-pyrazole analog | 58% |

Note :

-

Methyl groups at C3/C5 direct electrophiles to the C4 position.

Thioether Cleavage

The C–S bond undergoes cleavage under reductive or alkaline conditions (Table 6).

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Raney Ni | H<sub>2</sub> (1 atm), EtOH, 80°C, 8 h | Des-thio acetamide | 76% | |

| NaOH (10%) | H<sub>2</sub>O/EtOH, reflux, 12 h | Pyrimidin-4-ol derivative | 82% |

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves nucleophilic substitution reactions. For example:

- Step 1: React a pyrimidine-thiol derivative with 2-chloro-N-(2-chlorophenyl)acetamide in ethanol under reflux with a base (e.g., sodium acetate) to form the thioacetamide linkage.

- Step 2: Purify the product via recrystallization using ethanol-dioxane mixtures, achieving yields up to 85% .

- Optimization: Varying solvents (e.g., DMF for higher solubility), adjusting reaction time, or using catalysts like DMAP can improve yields. Monitor reaction progress via TLC or HPLC.

Key Data from Evidence:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Ethanol, reflux, 30 min | 85% | |

| 2 | Ethanol-dioxane (1:2) | 72–85% |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use - and -NMR to confirm connectivity and tautomeric states (e.g., amine/imine ratios). For example, -NMR signals at δ 13.30 (amide NH) and δ 10.10–11.20 (amine/imine NH) resolve tautomeric equilibria .

- X-ray Crystallography: Employ SHELX programs (e.g., SHELXL for refinement) to determine crystal structures. Compare bond lengths and angles with Cambridge Structural Database (CSD) entries for validation .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can hydrogen bonding patterns and crystal packing be analyzed to predict stability and reactivity?

Methodological Answer:

- Graph Set Analysis: Use Etter’s formalism to classify hydrogen bonds (e.g., or motifs) and identify supramolecular synthons. This reveals how packing influences solubility and stability .

- CSD Mining: Compare the compound’s crystal structure with analogs (e.g., N-(4-chlorophenyl) derivatives) to identify trends in hydrogen-bond donor/acceptor preferences .

- Thermal Analysis: DSC/TGA studies correlate packing efficiency with thermal decomposition profiles.

Example from Evidence:

In N-(4-chlorophenyl) analogs, C=O···H–N hydrogen bonds form infinite chains, stabilizing the lattice .

Q. What methods resolve discrepancies in reported data, such as variable imine/amine tautomer ratios?

Methodological Answer:

- Variable Temperature NMR: Perform -NMR at 25–100°C to observe tautomer equilibria shifts. Lower temperatures stabilize the imine form due to reduced kinetic energy .

- Computational Modeling: Use DFT (e.g., B3LYP/6-31G*) to calculate tautomer energy differences. A <2 kcal/mol gap suggests facile interconversion.

- X-ray vs. Solution Data: Compare solid-state (X-ray) and solution (NMR) structures. Discrepancies arise from crystallization-induced shifts .

Q. How can the electronic structure of the thioacetamide moiety guide reactivity studies?

Methodological Answer:

- MESP Analysis: Map molecular electrostatic potentials to identify nucleophilic/electrophilic sites. The sulfur atom in the thioacetamide group often acts as a nucleophile in substitution reactions .

- HOMO-LUMO Gaps: Calculate frontier orbitals to predict redox behavior. A narrow gap (<4 eV) suggests susceptibility to oxidation .

- Kinetic Studies: Monitor reactions (e.g., hydrolysis) via UV-Vis or LC-MS to derive rate constants and activation parameters .

Q. What strategies optimize derivative design for structure-activity relationship (SAR) studies?

Methodological Answer:

- Core Modifications: Synthesize analogs with substituents on the pyrimidine (e.g., –CF) or chlorophenyl ring (e.g., –OCH) to assess steric/electronic effects .

- Biological Assays: Test derivatives for target binding (e.g., kinase inhibition) using SPR or fluorescence polarization.

- Crystallographic SAR: Correlate binding pocket interactions (from X-ray data) with activity trends. For example, bulkier substituents may reduce solubility but improve target affinity .

Data Contradiction Case Study

Issue: A study reports a 50:50 amine/imine ratio via NMR , while another observes a 70:30 ratio for a similar compound.

Resolution:

Verify solvent effects (polar solvents stabilize the amine form).

Re-examine crystallization conditions: Slow cooling may favor one tautomer.

Use synchrotron XRD to detect minor tautomer populations in the crystal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.